5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyridin-2-amine and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
- 3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one hydrochloride
- 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride
Uniqueness
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a piperidin-4-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H17Cl2N3 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
5-chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN3.ClH/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9;/h1-2,8-9,13H,3-7H2,(H,14,15);1H |
InChI Key |
YEUATCIFFAKDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.